2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine
Overview
Description
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Pyrazine, on the other hand, is a basic aromatic ring with two nitrogen atoms opposite each other. It is often used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Pyrazine derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of pyrazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of pyrazine consists of a six-membered ring with two nitrogen atoms opposite each other.Chemical Reactions Analysis
Pyrazole and pyrazine derivatives are known to undergo a variety of chemical reactions. For instance, pyrazole can react with terminal alkynes to form pyrazoles . Pyrazine can undergo various reactions depending on the substituents attached to it.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine” would depend on its specific structure. Generally, pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Reactivity
Pyrazole and pyrazine derivatives are synthesized through various methods, including green, solvent-free synthesis approaches and reactions with hydrazines and active methylene compounds. For instance, the green synthesis of pyrano[2,3-c]pyrazoles involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, highlighting the environmentally friendly approaches to synthesizing such compounds (Al-Matar et al., 2010). Similar reactivity patterns are observed in the synthesis of pyrazoline and pyrazole derivatives from ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacting with substituted hydrazines, demonstrating the compound's versatility in forming regioisomeric pyrazoles (Mikhed’kina et al., 2009).
Biological Activities
The incorporation of pyrazole and pyrazine units into larger molecules has been explored for their potential biological activities. For example, new pyrazoline derivatives bearing benzenesulfonamide moieties were synthesized and showed antimicrobial activity against various bacterial strains and yeast-like fungi, indicating their potential as antimicrobial agents (Hassan, 2013). Another study synthesized 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which were evaluated as antibacterial agents, further emphasizing the potential of pyrazole derivatives in the development of new antimicrobial compounds (Asif et al., 2021).
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common moiety in many bioactive compounds . Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and any functional groups present.
Safety and Hazards
Future Directions
The future directions for research on “2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be a promising candidate for drug development.
Properties
IUPAC Name |
2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHTPSZKWAIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=NC=CN=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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